molecular formula C19H23NO2S B14533518 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide CAS No. 62516-81-8

4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide

Cat. No.: B14533518
CAS No.: 62516-81-8
M. Wt: 329.5 g/mol
InChI Key: YSYIYVQUXGIXFH-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure that includes aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 4-methoxybenzene-1-carbothioamide, followed by the introduction of the 4-(3-methylbutoxy)phenyl group through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1-carbothioamide: A simpler analog with similar functional groups.

    4-(3-Methylbutoxy)phenylbenzene: Shares the 4-(3-methylbutoxy)phenyl group but lacks the carbothioamide functionality.

Uniqueness

4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62516-81-8

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

4-methoxy-N-[4-(3-methylbutoxy)phenyl]benzenecarbothioamide

InChI

InChI=1S/C19H23NO2S/c1-14(2)12-13-22-18-10-6-16(7-11-18)20-19(23)15-4-8-17(21-3)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,20,23)

InChI Key

YSYIYVQUXGIXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC

Origin of Product

United States

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